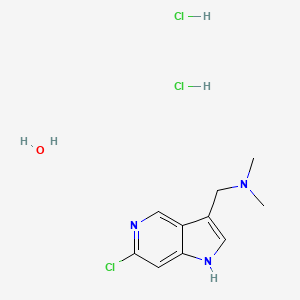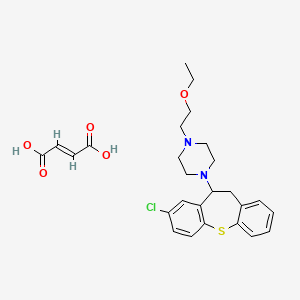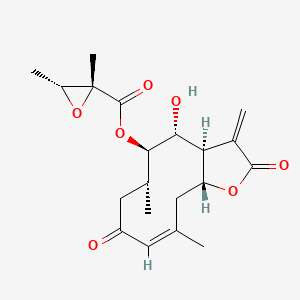
cis-3,5-Diethyl-1,2,4-trithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Diethyl-1,2,4-trithiolane typically involves the reaction of diethyl sulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: cis-3,5-Diethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: Substitution reactions can occur at the carbon atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing molecules.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
cis-3,5-Diethyl-1,2,4-trithiolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cis-3,5-Diethyl-1,2,4-trithiolane involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .
Comparison with Similar Compounds
- trans-3,5-Diethyl-1,2,4-trithiolane
- 1,2,4-Trithiolane, 3,5-diethyl-
- 3,5-Diethyl-1,2,4-trithiolane, stereoisomer 1
Comparison: cis-3,5-Diethyl-1,2,4-trithiolane is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. Compared to its trans isomer, the cis configuration may result in different physical and chemical properties, making it a distinct compound for various applications .
Properties
CAS No. |
38348-25-3 |
|---|---|
Molecular Formula |
C6H12S3 |
Molecular Weight |
180.4 g/mol |
IUPAC Name |
(3S,5R)-3,5-diethyl-1,2,4-trithiolane |
InChI |
InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
WQXXXHMEBYGSBG-OLQVQODUSA-N |
Isomeric SMILES |
CC[C@@H]1S[C@@H](SS1)CC |
Canonical SMILES |
CCC1SC(SS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















